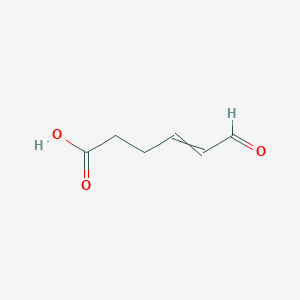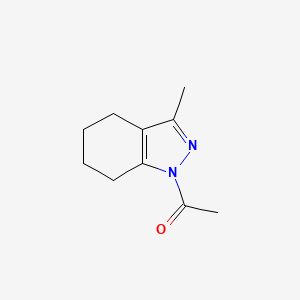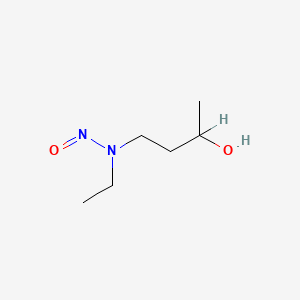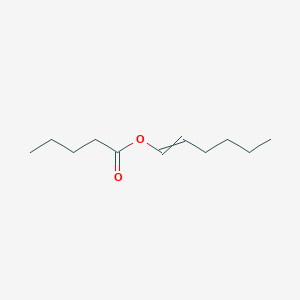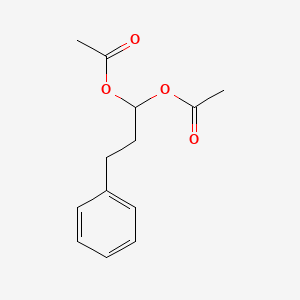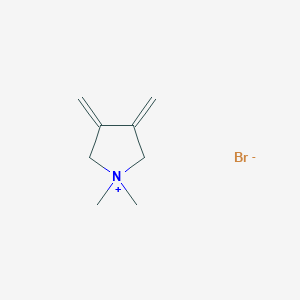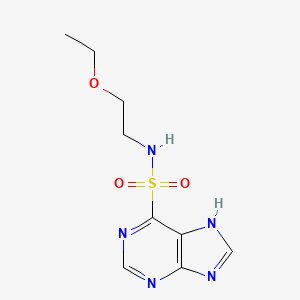
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- is a chemical compound with the molecular formula C5H5N5O2S. It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a purine ring system substituted with a sulfonamide group and an ethoxyethyl chain.
Métodos De Preparación
The synthesis of 1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- typically involves the reaction of purine derivatives with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonamide group onto the purine ring. The ethoxyethyl chain can be introduced through alkylation reactions using appropriate alkyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase. These interactions can disrupt essential biological processes, leading to the compound’s pharmacological effects. The ethoxyethyl chain may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Comparación Con Compuestos Similares
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Propiedades
Número CAS |
82499-18-1 |
|---|---|
Fórmula molecular |
C9H13N5O3S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C9H13N5O3S/c1-2-17-4-3-14-18(15,16)9-7-8(11-5-10-7)12-6-13-9/h5-6,14H,2-4H2,1H3,(H,10,11,12,13) |
Clave InChI |
UMMSDMIIDBQULQ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


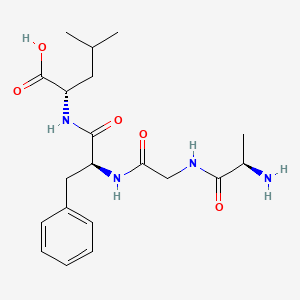
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
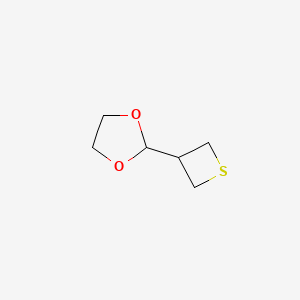
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
